molecular formula C14H7F3N4 B5574435 5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B5574435
M. Wt: 288.23 g/mol
InChI Key: MJGNWUULORTGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolopyrimidine derivative characterized by a phenyl group at position 5, a trifluoromethyl (-CF₃) group at position 7, and a cyano (-CN) substituent at position 3 (Figure 1). This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including sedative, anticancer, and antimicrobial properties .

Properties

IUPAC Name

5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N4/c15-14(16,17)12-6-11(9-4-2-1-3-5-9)20-13-10(7-18)8-19-21(12)13/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGNWUULORTGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326621
Record name 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

296796-42-4
Record name 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with 4,4,4-trifluoro-1-phenylbutane-1,3-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

    Oxidation and Reduction: The pyrazolo[1,5-a]pyrimidine core can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrazolo[1,5-a]pyrimidine derivative, while oxidation may result in the formation of a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .

Scientific Research Applications

5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives exhibit significant variability in biological activity depending on substituents at positions 5, 7, and peripheral modifications. Below is a detailed comparison:

Key Observations:
  • Trifluoromethyl (-CF₃) vs. Hydroxy (-OH): The trifluoromethyl group in the target compound likely enhances metabolic stability compared to the hydroxy-substituted analog 3f, which showed cytotoxicity but may suffer from rapid clearance due to polar -OH .
  • Amino vs. Cyano Groups: The presence of -NH(aryl) at position 2 (e.g., TLR7 agonist in ) correlates with receptor binding, while -CN at position 3 (as in the target compound) may optimize π-stacking interactions in enzyme active sites .
  • Fluorine Labeling: Radiolabeled analogs like [18F]3 demonstrate the scaffold’s adaptability for diagnostic applications, though the target compound’s -CF₃ group could hinder radiolabeling efficiency compared to -NHCH₂CH₂¹⁸F .

Physicochemical and Pharmacokinetic Properties

  • Planarity and Solubility: The target compound’s planarity (similar to 7-chloro-5-(chloromethyl) derivative in ) may reduce aqueous solubility, necessitating formulation adjustments. In contrast, polar groups in [18F]4 (-OH, -CH₂OH) improve clearance profiles .

Biological Activity

5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₉F₃N₄
  • Molecular Weight : 306.248 g/mol
  • CAS Number : 329222-73-3

The presence of the trifluoromethyl group enhances lipophilicity and may contribute to its biological activity by influencing the compound's interaction with biological targets.

Anticancer Properties

Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines, including 5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, exhibit potent anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays revealed IC50 values ranging from 0.3 to 24 µM for different analogs, demonstrating significant cytotoxicity against these cells .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to increased DNA fragmentation and inhibition of cell migration, suggesting a multifaceted mechanism targeting both proliferation and survival pathways in cancer cells .

Enzyme Inhibition

The compound also exhibits inhibitory activity against several key enzymes involved in cancer progression:

  • EGFR and VEGFR Inhibition : It acts as a dual inhibitor for epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis. Selectivity indices indicate that some derivatives possess up to 20-fold selectivity for EGFR over VEGFR .

Case Studies and Experimental Data

A comprehensive analysis was conducted on various derivatives of pyrazolo[1,5-a]pyrimidine, including the target compound. The findings are summarized in the following table:

CompoundTargetIC50 (µM)Activity
5iEGFR0.3Potent inhibitor
5bVEGFR27.60Moderate inhibitor
5eTopo-II10.0Effective inhibitor

These results highlight the potential of these compounds as multitarget agents in cancer therapy.

Future Directions

Ongoing research aims to optimize the chemical structure of pyrazolo[1,5-a]pyrimidine derivatives to enhance their selectivity and potency against specific cancer types. The exploration of combination therapies utilizing these compounds is also being investigated to improve therapeutic outcomes.

Q & A

Q. What methodologies identify off-target effects in kinase inhibition studies?

  • Kinase profiling panels (e.g., Eurofins DiscoverX) screen against 100+ kinases at 1 µM. CRISPR-Cas9 knockout models validate target specificity. For instance, CDK2 inhibition (IC₅₀ = 12 nM) is confirmed using CDK2-null cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.